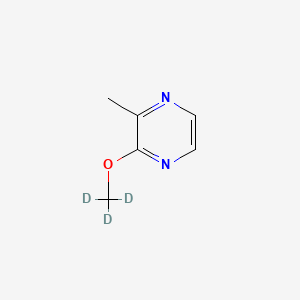

2-Methoxy-3-methylpyrazine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H8N2O |

|---|---|

Poids moléculaire |

127.16 g/mol |

Nom IUPAC |

2-methyl-3-(trideuteriomethoxy)pyrazine |

InChI |

InChI=1S/C6H8N2O/c1-5-6(9-2)8-4-3-7-5/h3-4H,1-2H3/i2D3 |

Clé InChI |

VKJIAEQRKBQLLA-BMSJAHLVSA-N |

SMILES isomérique |

[2H]C([2H])([2H])OC1=NC=CN=C1C |

SMILES canonique |

CC1=NC=CN=C1OC |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 2-Methoxy-3-methylpyrazine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of the deuterated aromatic compound 2-Methoxy-3-methylpyrazine-d3. Given the limited availability of specific experimental data for the deuterated variant, this guide leverages data from its non-deuterated analogue, 2-Methoxy-3-methylpyrazine, as a primary reference point. This document is intended to serve as a valuable resource for professionals in research and development who utilize isotopically labeled compounds in their work.

Chemical and Physical Properties

Stable isotope-labeled compounds such as this compound are crucial tools in various research applications, including as internal standards for quantitative mass spectrometry, for elucidating metabolic pathways, and in mechanistic studies. The substitution of hydrogen with deuterium (B1214612) atoms in the methoxy (B1213986) group results in a minimal alteration of the compound's chemical reactivity and physical properties, while providing a distinct mass shift that is detectable by mass spectrometry.

The physical properties of this compound are expected to be very similar to its non-deuterated counterpart. The primary difference will be in its molecular weight due to the three deuterium atoms.

Table 1: Physicochemical Properties of 2-Methoxy-3-methylpyrazine and its Deuterated Analog

| Property | 2-Methoxy-3-methylpyrazine | This compound (Predicted) |

| Molecular Formula | C₆H₈N₂O | C₆H₅D₃N₂O |

| Molecular Weight | 124.14 g/mol [1][2] | 127.16 g/mol |

| Appearance | Colorless to pale yellow liquid[3] | Colorless to pale yellow liquid |

| Boiling Point | 158-159 °C at 760 mmHg | Slightly higher than the non-deuterated form |

| Density | 1.06 g/mL at 25 °C[1][2] | Slightly higher than the non-deuterated form |

| Refractive Index (n20/D) | 1.507[1][2] | Similar to the non-deuterated form |

| Solubility | Soluble in organic solvents | Soluble in organic solvents |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the methylation of 2-hydroxy-3-methylpyrazine (B25083) with a deuterated methylating agent. A common and effective method involves the use of deuterated iodomethane (B122720) (CD₃I).

Synthesis of this compound

Reaction Scheme:

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol:

-

Preparation of the Alkoxide: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-hydroxy-3-methylpyrazine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: To the cooled solution, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Methylation: Cool the resulting sodium salt suspension back to 0 °C. Add deuterated iodomethane (CD₃I, 1.2 eq) dropwise via a syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound are typically confirmed using a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be very similar to that of the non-deuterated compound, with the key difference being the absence of the singlet corresponding to the methoxy protons (OCH₃) at approximately 4.0 ppm. The signals for the pyrazine (B50134) ring protons and the methyl group on the ring should remain.

-

¹³C NMR: The carbon NMR spectrum will also be similar to the non-deuterated analog. The carbon of the deuterated methoxy group (CD₃) will exhibit a characteristic multiplet due to coupling with deuterium (a triplet of triplets in the 1:1:1 pattern for a CD₃ group) and will be shifted slightly upfield.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a singlet corresponding to the deuterium atoms of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique to confirm the incorporation of deuterium.

-

Electron Ionization (EI-MS): The mass spectrum of this compound will show a molecular ion (M⁺) peak at m/z 127, which is 3 mass units higher than the non-deuterated compound (m/z 124). The fragmentation pattern is expected to be similar to the non-deuterated analog, with key fragments showing a +3 Da shift if they retain the deuterated methoxy group.

Table 2: Expected Mass Spectral Data

| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |

| 2-Methoxy-3-methylpyrazine | 124[4] | 109, 96, 81, 53 |

| This compound | 127 | 112, 96, 81, 53 |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Workflow

GC-MS is the standard method for the analysis and quantification of volatile pyrazine compounds. The use of this compound as an internal standard in stable isotope dilution analysis (SIDA) allows for highly accurate and precise quantification of its non-deuterated counterpart in complex matrices.

Caption: Workflow for quantitative analysis using GC-MS.

Biological Activity and Metabolism

Generally, alkylpyrazines undergo metabolic transformations primarily through two pathways:

-

Oxidation of the side-chain: The methyl group on the pyrazine ring can be oxidized to a carboxylic acid.

-

Ring hydroxylation: The pyrazine ring itself can be hydroxylated.

Following these initial metabolic steps, the resulting metabolites are often conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion from the body. The substitution with deuterium in the methoxy group is not expected to significantly alter these primary metabolic routes for the pyrazine core, although it may subtly influence the rate of metabolism if O-demethylation were a significant pathway.

Caption: General metabolic pathway for pyrazine derivatives.

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines. While specific experimental data for this deuterated compound is limited, its chemical and physical properties can be reasonably inferred from its non-deuterated analog. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its preparation and characterization. As the use of stable isotope-labeled standards continues to grow in importance, a thorough understanding of the properties of compounds like this compound is essential for the advancement of research and development in the fields of analytical chemistry, drug metabolism, and flavor science.

References

An In-depth Technical Guide to the Synthesis of Deuterated 2-Methoxy-3-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated 2-Methoxy-3-methylpyrazine, a valuable isotopically labeled compound for use in various research applications, including as an internal standard in quantitative mass spectrometry-based assays. This document outlines a robust two-step synthetic pathway, commencing with the synthesis of the precursor 2-hydroxy-3-methylpyrazine (B25083), followed by its deuterated O-methylation. Detailed experimental protocols, quantitative data, and characterization information are presented to facilitate its preparation in a laboratory setting.

Overview of the Synthetic Strategy

The synthesis of deuterated 2-Methoxy-3-methylpyrazine is achieved through a two-step process:

-

Synthesis of 2-Hydroxy-3-methylpyrazine: This precursor is synthesized via the Reuben G. Jones reaction, which involves the base-catalyzed condensation of methylglyoxal (B44143) with alaninamide. This method is a well-established route to hydroxypyrazines.

-

Deuterated O-Methylation: The hydroxyl group of 2-hydroxy-3-methylpyrazine is then methylated using deuterated methyl iodide (CD₃I) in the presence of a base to yield the final product, 2-(Methoxy-d₃)-3-methylpyrazine.

This strategy allows for the efficient and specific introduction of the deuterated methyl group in the final step.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-3-methylpyrazine

This procedure is adapted from the principles of the Reuben G. Jones synthesis.[1][2][3]

Materials:

-

Methylglyoxal (40% aqueous solution)

-

Alaninamide hydrochloride

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve alaninamide hydrochloride (1.0 equivalent) in methanol.

-

Cool the solution to between -10°C and 0°C using an ice-salt bath.

-

In a separate beaker, prepare a solution of sodium hydroxide (2.0 equivalents) in water.

-

Slowly add the sodium hydroxide solution to the cooled alaninamide hydrochloride solution via the dropping funnel, ensuring the temperature does not rise above 5°C.

-

To this basic solution, add a 40% aqueous solution of methylglyoxal (1.1 equivalents) dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for 1-2 hours.

-

Slowly warm the reaction mixture to room temperature and continue stirring for an additional 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture to a pH of 6-7 with hydrochloric acid.

-

Remove the methanol from the mixture using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-hydroxy-3-methylpyrazine.

-

The crude product can be further purified by recrystallization or column chromatography.

Table 1: Quantitative Data for the Synthesis of 2-Hydroxy-3-methylpyrazine

| Parameter | Value/Range | Reference |

| Reactants | ||

| Methylglyoxal | 1.1 equivalents | [2] |

| Alaninamide hydrochloride | 1.0 equivalent | [2] |

| Sodium hydroxide | 2.0 equivalents | [2] |

| Reaction Conditions | ||

| Solvent | Methanol | [2] |

| Temperature | -10°C to room temperature | [1][3] |

| Reaction Time | 12 - 24 hours | [2] |

| Expected Yield | 40 - 70% | [2] |

Step 2: Synthesis of Deuterated 2-Methoxy-3-methylpyrazine

This procedure is based on standard O-methylation of a hydroxyl group on an aromatic ring using methyl iodide.[4][5][6]

Materials:

-

2-Hydroxy-3-methylpyrazine

-

Deuterated methyl iodide (CD₃I)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous acetone (B3395972) or Dimethylformamide (DMF)

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-hydroxy-3-methylpyrazine (1.0 equivalent) in anhydrous acetone or DMF, add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Add deuterated methyl iodide (CD₃I, 1.2 equivalents) dropwise to the suspension.

-

Stir the reaction mixture at room temperature or gently heat to 40-50°C for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If using NaH, carefully quench any excess hydride with a few drops of methanol.

-

Filter the reaction mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine species, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure deuterated 2-Methoxy-3-methylpyrazine.

Table 2: Quantitative Data for the Synthesis of Deuterated 2-Methoxy-3-methylpyrazine

| Parameter | Value/Range | Reference |

| Reactants | ||

| 2-Hydroxy-3-methylpyrazine | 1.0 equivalent | [4][5] |

| Deuterated methyl iodide (CD₃I) | 1.2 equivalents | [5] |

| Base (K₂CO₃ or NaH) | 1.5 or 1.1 equivalents | [4][5] |

| Reaction Conditions | ||

| Solvent | Anhydrous Acetone or DMF | [4][7] |

| Temperature | Room temperature to 50°C | [5] |

| Reaction Time | 4 - 12 hours | [6] |

| Expected Yield | 60 - 85% | General expectation for similar reactions |

Characterization Data

The successful synthesis and deuteration of 2-Methoxy-3-methylpyrazine can be confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing the product. In the electron ionization (EI) mass spectrum, the molecular ion peak will be shifted by +3 m/z units compared to the non-deuterated analogue due to the presence of three deuterium (B1214612) atoms.[8]

Table 3: Expected Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z) | Reference |

| 2-Methoxy-3-methylpyrazine | C₆H₈N₂O | 124.14 | 124 (M+), 109, 81, 54 | [9][10] |

| Deuterated 2-Methoxy-3-methylpyrazine | C₆H₅D₃N₂O | 127.16 | 127 (M+), 112, 81, 54 | [8][11] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a key method to confirm the structure and the success of the deuteration. In the ¹H NMR spectrum of the deuterated product, the singlet corresponding to the methoxy (B1213986) protons (around 4.0 ppm) in the non-deuterated compound will be absent. The other signals corresponding to the methyl group and the pyrazine (B50134) ring protons should remain.

Table 4: Expected ¹H NMR Data (in CDCl₃)

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2-Methoxy-3-methylpyrazine | ||||

| ~8.0 | d | 1H | Pyrazine-H | |

| ~7.8 | d | 1H | Pyrazine-H | |

| ~4.0 | s | 3H | -OCH₃ | |

| ~2.5 | s | 3H | -CH₃ | |

| Deuterated 2-Methoxy-3-methylpyrazine | ||||

| ~8.0 | d | 1H | Pyrazine-H | |

| ~7.8 | d | 1H | Pyrazine-H | |

| Absent | - | - | -OCD₃ | |

| ~2.5 | s | 3H | -CH₃ |

Safety Considerations

-

Methylglyoxal is a reactive dicarbonyl compound and should be handled in a well-ventilated fume hood.

-

Sodium hydroxide is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Deuterated methyl iodide is a toxic and volatile alkylating agent. All manipulations should be performed in a fume hood, and appropriate gloves and safety glasses should be worn.

-

Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

-

Standard laboratory safety practices should be followed throughout the synthesis.

This guide provides a comprehensive framework for the synthesis of deuterated 2-Methoxy-3-methylpyrazine. Researchers should adapt and optimize the procedures based on their specific laboratory conditions and available equipment.

References

- 1. On Reuben G. Jones synthesis of 2-hydroxypyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. BJOC - On Reuben G. Jones synthesis of 2-hydroxypyrazines [beilstein-journals.org]

- 4. ias.ac.in [ias.ac.in]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in anhydrous alkaline medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. openagrar.de [openagrar.de]

- 9. Pyrazine, 2-methoxy-3-methyl- [webbook.nist.gov]

- 10. 2-Methoxy-3-methylpyrazine | C6H8N2O | CID 17898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-(Methoxy-d3)-3-(2-methylpropyl)pyrazine | CymitQuimica [cymitquimica.com]

2-Methoxy-3-methylpyrazine-d3 physical characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Methoxy-3-methylpyrazine-d3. It is intended to be a valuable resource for researchers and professionals utilizing this isotopically labeled compound in analytical studies, particularly in the fields of flavor science, metabolomics, and pharmacokinetic analysis.

Core Physical and Chemical Properties

This compound is the deuterated form of 2-methoxy-3-methylpyrazine (B1583162), a naturally occurring volatile compound found in a variety of roasted and fermented foods, contributing to their characteristic nutty and roasted aromas. The incorporation of three deuterium (B1214612) atoms in the methoxy (B1213986) group makes it an ideal internal standard for quantitative analysis by mass spectrometry.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of both 2-Methoxy-3-methylpyrazine and its deuterated analog. Data for the non-deuterated form is derived from various chemical suppliers and databases.[1][2][3][4] Properties for the d3-isotopologue are largely based on theoretical calculations and expected minimal isotopic effects on bulk physical properties.

| Property | 2-Methoxy-3-methylpyrazine | This compound | Data Source |

| Molecular Formula | C₆H₈N₂O | C₆H₅D₃N₂O | Calculated |

| Molecular Weight | 124.14 g/mol [1][2][3] | 127.16 g/mol | Calculated |

| CAS Number | 2847-30-5[1][2][3][4] | Not assigned | N/A |

| Appearance | Colorless to pale yellow liquid[1] | Colorless to pale yellow liquid | Assumed |

| Boiling Point | 152-173 °C at 760 mmHg[5][6] | ~152-173 °C at 760 mmHg | Assumed |

| Density | 1.012-1.06 g/mL at 25 °C[2][5] | ~1.01-1.06 g/mL at 25 °C | Assumed |

| Refractive Index | ~1.507 at 20 °C[2] | ~1.507 at 20 °C | Assumed |

| Solubility | Soluble in ethanol (B145695) and other organic solvents; slightly soluble in water.[5][7] | Soluble in ethanol and other organic solvents; slightly soluble in water. | Assumed |

| Odor Profile | Nutty, earthy, roasted aroma.[6] | Nutty, earthy, roasted aroma. | Assumed |

Synthesis and Isotopic Labeling

The synthesis of this compound typically involves the methylation of the precursor, 2-hydroxy-3-methylpyrazine, using a deuterated methylating agent. A common and efficient method is the use of deuterated iodomethane (B122720) (CD₃I).

Below is a generalized workflow for the synthesis of this compound.

Experimental Protocols: Application as an Internal Standard

This compound is primarily used as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), to correct for variations in sample preparation and instrument response.

General Protocol for Quantification of 2-Methoxy-3-methylpyrazine in Wine using GC-MS

This protocol is a representative example of how this compound would be used in a real-world application. While this specific protocol is adapted from methods used for similar pyrazines, it illustrates the standard procedure.

1. Sample Preparation:

-

To a 10 mL aliquot of wine in a headspace vial, add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution in ethanol).

-

Add a salt, such as sodium chloride (e.g., 2 g), to increase the ionic strength and promote the release of volatile pyrazines into the headspace.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Equilibrate the sample at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with agitation.

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

3. GC-MS Analysis:

-

Thermally desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program to elute the analytes, for example, starting at 40°C and ramping to 250°C.

-

The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.

-

Monitor characteristic ions for 2-methoxy-3-methylpyrazine (e.g., m/z 124, 109).

-

Monitor characteristic ions for this compound (e.g., m/z 127, 112).

-

4. Quantification:

-

The concentration of 2-methoxy-3-methylpyrazine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Signaling Pathways and Logical Relationships

In the context of its application, this compound does not directly participate in biological signaling pathways. Its utility lies in its chemical and physical similarity to its non-deuterated counterpart, allowing it to serve as a reliable tracer in analytical procedures. The logical relationship in its use is based on the principle of isotope dilution mass spectrometry.

This technical guide provides a foundational understanding of the physical characteristics and applications of this compound. For specific applications, further method development and validation are essential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Methoxy-3-methylpyrazine = 99 , FCC, FG 2847-30-5 [sigmaaldrich.com]

- 3. 2-Methoxy-3-methylpyrazine | C6H8N2O | CID 17898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methoxy-3-methylpyrazine CAS#: 2847-30-5 [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2-Methoxy-3-Methylpyrazine Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity Food & Fragrance Ingredient [chemheterocycles.com]

- 7. Buy Bulk - 2-Methoxy-3-Methylpyrazine | Wholesale Supplier [sinofoodsupply.com]

The Natural Occurrence of 2-Methoxy-3-methylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence, biosynthesis, and analytical methodologies for 2-Methoxy-3-methylpyrazine (B1583162) (MMP) and related methoxypyrazines. These potent aromatic compounds are significant in the food and beverage industry for their distinct nutty, roasted, and earthy aromas and play crucial roles in chemical ecology as semiochemicals.

Natural Distribution

2-Methoxy-3-methylpyrazine and its analogues are found across various biological kingdoms, from microorganisms to plants and insects. Their presence can be a result of biological synthesis or thermal processing of natural precursors.

In Microorganisms

Certain bacteria are capable of synthesizing 2-methoxy-3-alkylpyrazines. For instance, Rhizobium excellensis, a species of proteobacteria, has been identified as a producer of a large quantity of 2-methoxy-3,5-dimethylpyrazine (B149192) (MDMP).[1][2] This bacterium actively synthesizes MDMP from amino acids such as L-alanine and L-leucine, and to a lesser extent from L-phenylalanine and L-valine.[1][2] While the biosynthetic pathways in bacteria are not fully elucidated, they are known to involve the condensation of amino acids.[1][3] Other bacteria, including those from the genera Bacillus and Corynebacterium, are also known to produce pyrazines.[2] The marine bacterium Halomonas venusta is known to produce 2-methoxy-3-(1′-methylpropyl)pyrazine, which imparts a pea-like odor.[1]

In Plants

Methoxypyrazines are well-known constituents of many plants, contributing significantly to their aroma profiles. They are responsible for the characteristic green and earthy notes in numerous vegetables.[3] For example, 2-methoxy-3-isopropylpyrazine is found in asparagus, peas, and cucumber, while 2-methoxy-3-sec-butylpyrazine is a key aroma compound in carrots.[4][5] Various bell peppers (Capsicum annuum) have been found to contain 2-methoxy-3-(2-methylpropyl)pyrazine.[6][7]

In the world of viticulture, methoxypyrazines, particularly 2-methoxy-3-isobutylpyrazine (IBMP), are critical grape-derived aroma compounds that impart vegetative or herbaceous notes to wines like Cabernet Sauvignon and Sauvignon Blanc.[8]

In Insects

Methoxypyrazines also function as semiochemicals in the insect world.[3] For instance, certain ladybird beetles use them as alarm pheromones. Their occurrence in insects can sometimes be linked to bacterial metabolism.[1]

In Thermally Processed Foods

While this guide focuses on natural occurrence, it is important to note that 2-methoxy-3-methylpyrazine is also formed during the thermal processing of foods. It is a key component of the aroma of roasted nuts like hazelnuts, almonds, and peanuts, and is also found in roasted coffee beans and cocoa products.[9]

Biosynthesis of 2-Methoxy-3-alkylpyrazines

The biosynthesis of 2-methoxy-3-alkylpyrazines is not entirely understood, particularly in microorganisms where the pathways are described as "poorly elucidated".[2] However, research in plants, especially grapevines, has shed light on the final steps of the process.

Proposed Biosynthetic Pathway in Bacteria

In bacteria, it is proposed that the biosynthesis originates from the condensation of amino acids.[1] For example, Rhizobium excellensis utilizes L-alanine and L-leucine to produce 2-methoxy-3,5-dimethylpyrazine.[1][2] The general proposed pathway involves the formation of a dihydropyrazine (B8608421) intermediate from two amino acid molecules, which is then oxidized and subsequently O-methylated to form the final methoxypyrazine.

Biosynthesis in Grapevines (Vitis vinifera)

In grapevines, the final step of methoxypyrazine biosynthesis is well-documented and involves the O-methylation of a non-volatile precursor, 2-hydroxy-3-alkylpyrazine.[8][10] This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) enzymes, specifically VvOMT1 and VvOMT2.[10] The precursors for the alkyl side chains are believed to be derived from amino acids; for example, leucine (B10760876) is the precursor for the isobutyl side chain of IBMP.[3]

Quantitative Data

The concentration of 2-methoxy-3-methylpyrazine and its analogues varies significantly depending on the natural source and environmental conditions. The following tables summarize available quantitative data.

Table 1: Concentration of Methoxypyrazines in Various Natural Sources

| Compound | Natural Source | Concentration | Reference(s) |

| 2-Methoxy-3,5-dimethylpyrazine (MDMP) | Untreated natural cork stoppers | > 10 ng/cork (in ~40% of samples) | [1][2] |

| 2-Methoxy-3,5-dimethylpyrazine (MDMP) | Drinking water with earthy-musty off-odor | 77.2 ng/mL | [11] |

| 2-Methoxy-3-isobutylpyrazine (IBMP) | Cabernet Sauvignon wines (Australia & New Zealand) | Mean: 19.4 ng/L | [1] |

| 2-Methoxy-3-isobutylpyrazine (IBMP) | Bordeaux red wines | Mean: 9.8 ng/L | [1] |

| 2-Methoxy-3-isopropylpyrazine (IPMP) | Various wines | 0.9 - 5.6 ng/L | [1] |

| 2-Methoxy-3-sec-butylpyrazine (SBMP) | Various wines | Typically 0.1 - 1.0 ng/L | [1] |

Table 2: Recommended Usage Levels of 2-Methoxy-3-methylpyrazine in Flavorings

| Food Category | Average Usual ppm | Average Maximum ppm |

| Baked goods | - | 4.0 |

| Frozen dairy | - | 2.0 |

| Gelatins / puddings | - | 2.0 |

| Nut products | - | - |

| Snack foods | - | - |

| Soups | - | - |

| Data from The Good Scents Company, intended for flavoring applications and not necessarily reflective of natural concentrations. |

Experimental Protocols

The analysis of trace levels of methoxypyrazines requires sensitive analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method.

General Protocol for HS-SPME-GC-MS Analysis of Methoxypyrazines

This protocol provides a general framework for the analysis of methoxypyrazines in a liquid matrix (e.g., wine, water).

1. Sample Preparation:

-

For alcoholic beverages, dilute the sample with deionized water to an ethanol (B145695) concentration of 5-10% (v/v).[12]

-

For carbonated beverages like beer, degas the sample by sonication or stirring.[12]

-

Pipette a known volume (e.g., 5-10 mL) of the prepared sample into a 20 mL headspace vial.[12]

-

Add a saturated solution of sodium chloride (e.g., 1-2 g) to increase the ionic strength and promote the release of volatile compounds.[12]

-

If using an internal standard for quantification, add a known amount at this stage.

2. HS-SPME Parameters:

-

SPME Fiber: A 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its high affinity for pyrazines.[12][13]

-

Equilibration/Incubation: Place the sealed vial in a heating block or autosampler. Incubate at 40-60°C for 10-30 minutes with agitation to allow the volatiles to partition into the headspace.[12]

-

Extraction: Expose the SPME fiber to the headspace of the vial for 30-60 minutes at the same temperature as incubation.[12]

3. GC-MS Parameters:

-

Injector: Operate in splitless mode with an injector temperature of 250-270°C for thermal desorption of the analytes from the fiber.[12]

-

Column: A polar capillary column, such as a DB-WAX (30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for separating pyrazines.[12]

-

Carrier Gas: Use helium at a constant flow of approximately 1.0-1.2 mL/min.[12]

-

Oven Temperature Program:

-

Initial temperature: 40-50°C, hold for 2-5 minutes.

-

Ramp: Increase temperature at 3-10°C/min to a final temperature of 230-250°C.

-

Hold at the final temperature for a sufficient time to elute all compounds of interest.[12]

-

-

Mass Spectrometer:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: For high sensitivity and selectivity, use Selected Ion Monitoring (SIM) mode, targeting the characteristic ions of the methoxypyrazines of interest. For identification, a full scan mode (e.g., m/z 40-300) can be used.

-

Conclusion

2-Methoxy-3-methylpyrazine and its analogues are naturally occurring compounds with significant impacts on the sensory properties of food and on chemical communication in ecosystems. While their biosynthesis is not fully understood, particularly in microorganisms, advances in analytical chemistry have enabled their detection and quantification at trace levels. Further research into their biosynthetic pathways could open up opportunities for biotechnological production of these valuable flavor and fragrance compounds. The methodologies outlined in this guide provide a solid foundation for researchers and industry professionals working with these potent aromatic molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. green pea pyrazine, 93905-03-4 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. Human Metabolome Database: Showing metabocard for 2-Methoxy-3-(2-methylpropyl)pyrazine (HMDB0031860) [hmdb.ca]

- 7. Showing Compound 2-Methoxy-3-(2-methylpropyl)pyrazine (FDB008544) - FooDB [foodb.ca]

- 8. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. De Monchy Aromatics 2-methoxy-3-methylpyrazine [demonchyaromatics.com]

- 10. mdpi.com [mdpi.com]

- 11. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Isotopic Purity of 2-Methoxy-3-methylpyrazine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 2-Methoxy-3-methylpyrazine-d3, a deuterated analog of a key aroma compound found in various food products. This guide is intended for researchers in the fields of flavor science, metabolomics, and drug development who utilize stable isotope-labeled compounds as internal standards or tracers.

Introduction

2-Methoxy-3-methylpyrazine is a volatile organic compound known for its nutty, roasted, and earthy aroma, contributing significantly to the flavor profile of many foods, including coffee, cocoa, and baked goods. The deuterated isotopologue, this compound, where the three hydrogen atoms of the methoxy (B1213986) group are replaced with deuterium (B1214612), serves as an invaluable tool in analytical chemistry. Its primary application is as an internal standard in quantitative mass spectrometry-based assays, allowing for precise and accurate measurement of its non-deuterated counterpart in complex matrices. The efficacy of such applications is fundamentally dependent on the isotopic purity of the deuterated standard.

Quantitative Data on Isotopic Purity

The isotopic purity of a deuterated compound refers to the percentage of the molecules that contain the desired number of deuterium atoms. Commercially available this compound and structurally similar deuterated pyrazines typically exhibit high isotopic enrichment. While a specific certificate of analysis for this compound was not publicly available, data for analogous compounds from reputable suppliers provide a strong indication of the expected purity.

| Compound | Supplier | Stated Isotopic Purity (atom % D) |

| 2-Methoxy-d3-pyrazine | CDN Isotopes | 99 |

| 2-Isobutyl-3-methoxy-d3-pyrazine | LGC Standards | 99 |

| This compound | (Typical) | ≥99 |

This value for this compound is an expected purity based on commercially available, structurally similar deuterated pyrazines.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound is typically achieved through a combination of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a powerful technique to determine the isotopic distribution of a molecule. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, one can distinguish between the deuterated and non-deuterated species.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL.

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

-

-

Data Acquisition:

-

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

-

Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range that includes the molecular ions of the deuterated and non-deuterated compound. The theoretical monoisotopic mass of 2-Methoxy-3-methylpyrazine is 124.0637 g/mol , and for the d3-analog, it is 127.0826 g/mol .

-

-

Data Analysis:

-

Extract the ion chromatograms for the molecular ions of the unlabeled (M), d1, d2, and d3 isotopologues.

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity using the following formula:

-

Isotopic Purity (%) = [Area(d3) / (Area(M) + Area(d1) + Area(d2) + Area(d3))] x 100

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of atomic nuclei. For deuterated compounds, both ¹H and ²H NMR can be employed to assess isotopic purity.

Methodology:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) in an NMR tube.

-

-

¹H NMR Spectroscopy:

-

Purpose: To detect the residual non-deuterated methoxy signal.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum.

-

Data Analysis: Integrate the area of the residual methoxy proton signal (around 3.9-4.0 ppm) and compare it to the integration of a known reference peak from the pyrazine (B50134) ring protons. The absence or significant reduction of the methoxy signal indicates high deuteration.

-

-

²H NMR Spectroscopy:

-

Purpose: To directly observe the deuterium signal.

-

Data Acquisition: Acquire a ²H NMR spectrum.

-

Data Analysis: A strong signal in the region corresponding to the methoxy group confirms the presence and location of the deuterium label.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of isotopic purity of this compound.

Caption: Workflow for Isotopic Purity Determination.

Conclusion

The isotopic purity of this compound is a critical parameter for its effective use in quantitative analytical methods. Based on data from similar commercially available compounds, an isotopic enrichment of ≥99 atom % D is expected. The combination of High-Resolution Mass Spectrometry and NMR Spectroscopy provides a robust framework for the verification of this purity, ensuring the reliability of experimental results in research, clinical, and industrial settings.

References

Stability of 2-Methoxy-3-methylpyrazine-d3 in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-Methoxy-3-methylpyrazine-d3 in solution. Due to the limited availability of specific stability data for this deuterated compound, this guide synthesizes information from studies on analogous non-deuterated methoxypyrazines, general principles of deuterated standard stability, and established methodologies for stability testing. It offers a framework for researchers to design and execute robust stability studies.

Core Concepts in Stability

This compound, as a deuterated internal standard, is crucial for the accurate quantification of its non-deuterated analogue in various matrices. Its stability in solution is paramount to ensure the reliability of analytical data. The primary factors influencing its stability are pH, temperature, and light. Degradation can occur through several pathways, including hydrolysis, oxidation, and photodegradation. Furthermore, as a deuterated compound, the potential for deuterium-hydrogen (H/D) exchange must be considered, as this can impact the isotopic purity of the standard.[1][2]

Recommended Storage and Handling

Proper storage and handling are critical to maintaining the integrity of this compound solutions. The following conditions are recommended based on best practices for deuterated standards.[1][2]

| Parameter | Recommendation | Rationale |

| Temperature | Store stock solutions at -20°C. Store working solutions at 2-8°C for short-term use.[1] | Low temperatures slow down the rates of chemical degradation and potential deuterium (B1214612) exchange. |

| Light | Store in amber vials or protect from light. | Methoxypyrazines can undergo photodegradation when exposed to sunlight.[3] |

| Atmosphere | Store in well-sealed containers. Consider flushing with an inert gas (e.g., nitrogen, argon) for long-term storage.[1] | Minimizes exposure to oxygen, reducing the risk of oxidation, and to atmospheric moisture, which can contribute to H/D exchange. |

| pH | Prepare and store solutions in neutral or slightly acidic (pH ~2.5-3) aprotic or buffered aqueous solutions. Avoid strong acids and bases.[1][4] | Acidic and basic conditions can catalyze both hydrolysis and deuterium-hydrogen exchange.[1][4] |

| Solvent | Use high-purity, aprotic solvents (e.g., acetonitrile (B52724), methanol) for stock solutions. For aqueous solutions, use purified water (e.g., HPLC-grade). | Minimizes the presence of contaminants that could catalyze degradation. Aprotic solvents reduce the risk of H/D exchange. |

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on the known reactivity of pyrazines and deuterated compounds.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound in solution should involve forced degradation studies to identify potential degradation products and degradation kinetics under various conditions.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), is essential. This method must be able to separate the intact this compound from its potential degradation products and monitor for any changes in isotopic purity.

| Parameter | Recommended Conditions |

| HPLC Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm). |

| Mobile Phase | A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 30°C. |

| Detection | Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to monitor the parent ion and potential degradation products, as well as any partially deuterated species. |

Forced Degradation Study Protocol

Forced degradation studies are performed to accelerate the degradation of the compound to identify likely degradation pathways and products.[5][6]

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Incubate at 60°C for a specified time. Neutralize the solution before analysis. |

| Oxidation | Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Store at room temperature for a specified time, protected from light. |

| Thermal Degradation | Store the solution at an elevated temperature (e.g., 80°C) in the dark for a specified time. |

| Photostability | Expose the solution to a controlled light source (e.g., ICH Q1B compliant photostability chamber) for a specified duration. A dark control should be run in parallel. |

Solution Stability Study Design

This study evaluates the stability of this compound under intended storage and use conditions.

| Parameter | Conditions to be Tested |

| Solvents | Acetonitrile, Methanol, Water, and relevant buffer systems. |

| Concentrations | A high and a low concentration to assess concentration-dependent stability. |

| Temperatures | -20°C, 4°C, and ambient temperature (e.g., 25°C). |

| Time Points | 0, 24, 48, 72 hours, 1 week, 1 month, and longer for long-term stability. |

At each time point, samples should be analyzed using the validated stability-indicating method to determine the concentration of the parent compound and identify any degradation products.

The following diagram outlines the workflow for a comprehensive stability study.

Caption: Experimental workflow for assessing the stability of this compound.

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and concise manner.

Table of Forced Degradation Results (Example)

| Stress Condition | % Degradation | Major Degradation Products (m/z) | Observations |

| 0.1 N HCl, 60°C, 24h | |||

| 0.1 N NaOH, 60°C, 24h | |||

| 3% H2O2, RT, 24h | |||

| 80°C, 24h | |||

| Photostability (ICH Q1B) |

Table of Solution Stability Results (Example for a given solvent and temperature)

| Time Point | Concentration (ng/mL) | % of Initial Concentration | Degradation Products Detected |

| 0 | 100% | None | |

| 24 hours | |||

| 48 hours | |||

| 1 week |

By following the guidelines and protocols outlined in this technical guide, researchers can effectively evaluate the stability of this compound in solution, ensuring the integrity and reliability of their analytical results.

References

2-Methoxy-3-methylpyrazine-d3 CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-3-methylpyrazine-d3, a deuterated analog of the naturally occurring flavor and aroma compound 2-Methoxy-3-methylpyrazine. This document details its chemical identifiers, and provides generalized experimental protocols for its synthesis and analysis, tailored for a scientific audience.

Chemical Identifiers and Properties

A specific CAS Registry Number for this compound is not readily found in major chemical databases. In practice, isotopically labeled compounds are often referenced by the CAS number of the parent, unlabeled compound, with the isotopic enrichment specified separately. The identifiers and properties of the non-deuterated form, 2-Methoxy-3-methylpyrazine, are provided below as a primary reference.[1][2][3][4][5]

Table 1: Chemical Identifiers for 2-Methoxy-3-methylpyrazine

| Identifier | Value |

| CAS Number | 2847-30-5[1][2][3][4][5] |

| Molecular Formula | C₆H₈N₂O[2][3] |

| Molecular Weight | 124.14 g/mol [2][3] |

| IUPAC Name | 2-methoxy-3-methylpyrazine[1] |

| InChI | InChI=1S/C6H8N2O/c1-5-6(9-2)8-4-3-7-5/h3-4H,1-2H3[1][3] |

| InChIKey | VKJIAEQRKBQLLA-UHFFFAOYSA-N[1][3] |

| SMILES | CC1=C(OC)N=CC=N1[1] |

| EC Number | 220-651-6[1] |

| FEMA Number | 3183[5] |

Table 2: Physicochemical Properties of 2-Methoxy-3-methylpyrazine

| Property | Value |

| Appearance | Colorless to pale yellow liquid[6] |

| Odor | Nutty, roasted, hazelnut, almond, peanut[5][7][8] |

| Boiling Point | 48-52 °C at 10 mmHg[5] |

| Density | 1.06 g/mL at 25 °C[5] |

| Refractive Index | n20/D 1.507 (lit.)[5] |

| Flash Point | 132 °F (55.6 °C)[4] |

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of this compound are not widely published. However, general methodologies for the synthesis of deuterated pyrazines and their subsequent analysis can be adapted.

Synthesis of this compound

The synthesis of this compound can be achieved through the methylation of 2-hydroxy-3-methylpyrazine (B25083) using a deuterated methylating agent, such as iodomethane-d3 (B117434).

Materials:

-

2-Hydroxy-3-methylpyrazine

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodomethane-d3 (CD₃I)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Deprotonation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve 2-hydroxy-3-methylpyrazine in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add sodium hydride portion-wise with stirring. Allow the reaction to stir at room temperature for 1 hour.

-

Methylation: Cool the reaction mixture back to 0 °C and add iodomethane-d3 dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel.

Analytical Characterization

The successful synthesis and purity of this compound should be confirmed by standard analytical techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To determine the purity and confirm the mass of the deuterated product.

-

Method: A capillary GC column suitable for separating volatile organic compounds should be used. The mass spectrometer will show a molecular ion peak at m/z 127, corresponding to the mass of the d3-isotopologue.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the position and extent of deuteration.

-

¹H NMR: The proton NMR spectrum will show the absence of the methoxy (B1213986) singlet that is present in the non-deuterated compound.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic triplet for the deuterated methoxy carbon due to coupling with deuterium (B1214612).

-

²H NMR: The deuterium NMR spectrum will show a singlet corresponding to the deuterium atoms of the methoxy group.

Visualizations

The following diagrams illustrate the generalized workflow for the synthesis and analysis of this compound.

References

- 1. 2-Methoxy-3-methylpyrazine | C6H8N2O | CID 17898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Pyrazine, 2-methoxy-3-methyl- [webbook.nist.gov]

- 4. 2-methoxy-3-methyl pyrazine, 2847-30-5 [thegoodscentscompany.com]

- 5. 2-Methoxy-3-methylpyrazine CAS#: 2847-30-5 [m.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-METHOXY-3-METHYLPYRAZINE NATURAL EU BESTALLY [ventos.com]

- 8. chemhub.com [chemhub.com]

The Biosynthesis of 2-Methoxy-3-Alkylpyrazines: A Technical Guide

Abstract

2-Methoxy-3-alkylpyrazines (MPs) are a class of potent, nitrogen-containing heterocyclic aroma compounds responsible for the characteristic "green" or "vegetative" notes in a variety of plants and food products, including bell peppers, coffee, and wine. Their extremely low sensory detection thresholds, often in the parts-per-trillion (ng/L) range, make them significant contributors to the overall flavor and aroma profile. An excessive concentration of these compounds, particularly in red wines, can be perceived as a defect, imparting undesirable herbaceous characteristics. This technical guide provides a comprehensive overview of the biosynthesis of 2-methoxy-3-alkylpyrazines, detailing the metabolic pathways, key enzymatic players, and regulatory aspects. It is intended for researchers, scientists, and drug development professionals interested in the modulation of these important volatile compounds.

Introduction

The family of 2-methoxy-3-alkylpyrazines primarily includes 2-methoxy-3-isobutylpyrazine (IBMP), 2-methoxy-3-isopropylpyrazine (IPMP), and 2-methoxy-3-sec-butylpyrazine (SBMP). These compounds are biosynthesized in plants and are particularly well-studied in grapevines (Vitis vinifera) due to their profound impact on wine quality.[1] The biosynthesis is a multi-step process that begins with amino acid precursors and culminates in a final methylation step. Understanding the intricacies of this pathway is crucial for developing agricultural and oenological practices to manage their levels in grapes and wine.

The Biosynthetic Pathway

The biosynthesis of 2-methoxy-3-alkylpyrazines is a complex process that is not yet fully elucidated, particularly in its initial steps. However, a consensus pathway has been proposed based on extensive research.

Precursor Molecules

The biosynthesis of the different 2-methoxy-3-alkylpyrazines is believed to originate from specific branched-chain amino acids:

-

L-Leucine is the precursor for 2-methoxy-3-isobutylpyrazine (IBMP) .

-

L-Valine is the precursor for 2-methoxy-3-isopropylpyrazine (IPMP) .

-

L-Isoleucine is the precursor for 2-methoxy-3-sec-butylpyrazine (SBMP) .

Recent studies have also identified L-serine as a crucial precursor for the formation of the pyrazine (B50134) ring itself. The formation of the pyrazine ring is hypothesized to involve the condensation of an amino acid derivative with a dicarbonyl compound, such as glyoxal.

Formation of the Hydroxypyrazine Intermediate

The initial steps of the pathway, leading from the amino acid precursors to the formation of a pyrazine ring, are the least understood part of the biosynthesis. It is proposed that the amino acid undergoes a series of enzymatic reactions to form an α-amino aldehyde or α-amino ketone, which then condenses with a dicarbonyl compound to form the heterocyclic pyrazine ring. This results in the formation of a non-volatile intermediate, a 2-hydroxy-3-alkylpyrazine. For example, L-leucine is converted to 2-hydroxy-3-isobutylpyrazine (IBHP).

The Final Methylation Step

The final and most well-characterized step in the biosynthesis of 2-methoxy-3-alkylpyrazines is the O-methylation of the 2-hydroxy-3-alkylpyrazine intermediate. This reaction is catalyzed by a class of enzymes known as S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). These enzymes transfer a methyl group from the donor molecule SAM to the hydroxyl group of the pyrazine ring, resulting in the formation of the volatile 2-methoxy-3-alkylpyrazine. In grapevine, several OMTs, including VvOMT1, VvOMT2, VvOMT3, and VvOMT4, have been identified and shown to be active in the methylation of hydroxypyrazines.[2] VvOMT3, in particular, has been identified as a key enzyme in IBMP biosynthesis due to its high specificity and efficiency for 2-hydroxy-3-isobutylpyrazine.[1]

Quantitative Data

The concentration of 2-methoxy-3-alkylpyrazines in grapes and wine is a critical factor influencing the sensory profile. The following tables summarize typical concentration ranges and the kinetic properties of a key biosynthetic enzyme.

Table 1: Concentration of 2-Methoxy-3-Alkylpyrazines in Grapes and Wine.

| Compound | Matrix | Concentration Range (ng/L) | Reference |

| 2-Methoxy-3-isobutylpyrazine (IBMP) | Grapes | up to 307 | [3] |

| White Wine | 1 - 6 | [4] | |

| Red Wine | 10 - 56.3 | [3][4] | |

| 2-Methoxy-3-isopropylpyrazine (IPMP) | Grapes | up to 48.7 | [3] |

| Wine | up to 4.5 | [3] | |

| 2-Methoxy-3-sec-butylpyrazine (SBMP) | Grapes | < 11.2 | [3] |

| Wine | < 11.2 | [3] |

Table 2: Kinetic Parameters of O-Methyltransferase from Vitis vinifera (cv. Cabernet Sauvignon). [5]

| Substrate | Km (mM) | Vmax (pkat/mg) |

| 2-Hydroxy-3-isobutylpyrazine (IBHP) | 0.30 | 0.73 |

| Caffeic Acid | 0.032 | 175 |

Note: The enzyme also shows activity towards caffeic acid, suggesting it may have broader substrate specificity.

Experimental Protocols

Quantification of 2-Methoxy-3-Alkylpyrazines by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantitative analysis of MPs in wine using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.[6]

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

SPME autosampler and fibers (e.g., DVB/CAR/PDMS)

-

20 mL headspace vials with magnetic screw caps (B75204) and septa

-

Certified reference standards of IBMP, IPMP, and SBMP

-

Deuterated internal standard (e.g., 2-methoxy-d3-3-isobutylpyrazine)

-

Sodium chloride (analytical grade)

-

Wine sample

Procedure:

-

Sample Preparation:

-

Pipette 10 mL of the wine sample into a 20 mL headspace vial.

-

Add a precise amount of the deuterated internal standard.

-

Add sodium chloride to a final concentration of 20-30% (w/v) to enhance the release of volatile compounds.

-

Immediately seal the vial with a magnetic screw cap.

-

-

HS-SPME Extraction:

-

Place the vial in the autosampler tray.

-

Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a defined time (e.g., 15-30 minutes) with agitation.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes).

-

-

GC-MS Analysis:

-

Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) for a few minutes.

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program to elute the analytes.

-

Detect the compounds using the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity.

-

-

Quantification:

-

Construct a calibration curve using standard solutions of the MPs and the internal standard.

-

Determine the concentration of each MP in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

In Vitro O-Methyltransferase (OMT) Assay

This protocol describes a general method for determining the activity of OMT enzymes involved in the final step of MP biosynthesis.

Materials:

-

Purified recombinant OMT enzyme

-

2-hydroxy-3-alkylpyrazine substrate (e.g., IBHP)

-

S-adenosyl-L-methionine (SAM)

-

Reaction buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.5-8.5)

-

Quenching solution (e.g., HCl or an organic solvent)

-

HPLC or GC-MS for product analysis

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, the 2-hydroxy-3-alkylpyrazine substrate at a known concentration, and the purified OMT enzyme.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for a few minutes.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding a known concentration of SAM to the mixture.

-

-

Incubation:

-

Incubate the reaction for a specific period (e.g., 30-60 minutes), ensuring the reaction rate is linear during this time.

-

-

Termination of Reaction:

-

Stop the reaction by adding a quenching solution.

-

-

Product Analysis:

-

Analyze the reaction mixture by HPLC or GC-MS to separate and quantify the 2-methoxy-3-alkylpyrazine product formed.

-

-

Enzyme Kinetics:

-

To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the substrate (2-hydroxy-3-alkylpyrazine) while keeping the SAM concentration constant and saturating.

-

Similarly, vary the SAM concentration while keeping the hydroxypyrazine concentration constant and saturating to determine the Km for the methyl donor.

-

Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Conclusion

The biosynthesis of 2-methoxy-3-alkylpyrazines is a critical pathway influencing the sensory characteristics of numerous food products. While the final methylation step is well-understood, further research is needed to fully elucidate the initial steps of pyrazine ring formation. A comprehensive understanding of the enzymes and regulatory mechanisms involved will enable the development of targeted strategies to control the levels of these potent aroma compounds in agriculture and food production. This technical guide provides a foundational understanding of the current knowledge in the field and offers standardized protocols for the quantification and enzymatic characterization of these important molecules.

References

- 1. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain [mdpi.com]

- 3. tdx.cat [tdx.cat]

- 4. researchgate.net [researchgate.net]

- 5. Purification and characterization of a O-methyltransferase capable of methylating 2-hydroxy-3-alkylpyrazine from Vitis vinifera L. (cv. Cabernet Sauvignon) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

role of pyrazines in food flavor and aroma

An In-depth Technical Guide to the Role of Pyrazines in Food Flavor and Aroma

Abstract

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are fundamental to the flavor profiles of a wide variety of foods.[1] They are particularly associated with the desirable nutty, roasted, toasted, and baked aromas generated during thermal processing.[1] Due to their extremely low odor thresholds, these potent volatile compounds can significantly impact food aroma even at trace concentrations.[2] Their formation is primarily a result of the Maillard reaction and Strecker degradation, though microbial pathways in fermented foods also contribute to their presence.[1][3] This guide provides a detailed overview of pyrazine (B50134) formation pathways, quantitative data on their occurrence in various foods, and in-depth experimental methodologies for their extraction and analysis, intended for researchers and scientists in food chemistry and flavor science.

Formation Pathways of Pyrazines

The generation of pyrazines in food is predominantly driven by thermal reactions, but microbial fermentation is also a significant pathway.

The Maillard Reaction and Strecker Degradation

The most accepted mechanism for pyrazine formation is the Maillard reaction, a complex, non-enzymatic browning process that occurs between amino acids and reducing sugars during heating.[4][5] The reaction proceeds through several key stages:

-

Initial Condensation: The reaction begins with the condensation of the carbonyl group of a reducing sugar with a free amino group from an amino acid or peptide, forming an N-glycosylamine.[6]

-

Amadori/Heyns Rearrangement: The unstable N-glycosylamine undergoes rearrangement to form more stable aminoketose (from aldose sugars) or aminoaldose (from ketose sugars), known as Amadori or Heyns compounds, respectively.[4][5]

-

Formation of Key Intermediates: These rearranged products degrade through various pathways to form highly reactive dicarbonyl compounds (e.g., glyoxal, methylglyoxal) and other intermediates.[7]

-

Strecker Degradation: The α-dicarbonyl compounds react with other amino acids in a process called Strecker degradation. This critical step produces Strecker aldehydes, which are potent aroma compounds in their own right, and α-aminoketones.[4][8]

-

Condensation and Oxidation: Two molecules of the α-aminoketone intermediate condense to form a dihydropyrazine (B8608421) ring, which is subsequently oxidized to yield a stable, aromatic pyrazine.[7] The specific amino acids and sugars involved determine the substitution pattern and, therefore, the type of pyrazine formed.[9]

Microbial Formation

Pyrazines can also be synthesized by microorganisms during fermentation, contributing to the flavor of products like natto (fermented soybeans), cheese, and cocoa beans.[1][3][10] Bacteria, particularly species of Bacillus and Corynebacterium, are known producers of pyrazines.[2][3] For instance, Bacillus subtilis, used in natto production, can generate a range of alkylpyrazines, including 2,5-dimethylpyrazine (B89654) and tetramethylpyrazine.[10] The microbial pathway often involves the metabolism of amino acids like L-threonine, which can serve as a precursor for pyrazine biosynthesis.[1][10] In cocoa, microbial activity during the fermentation stage is crucial for developing the precursors necessary for pyrazine formation during subsequent roasting.[11][12]

Visualization of Pyrazine Formation Pathway

The following diagram illustrates the primary chemical pathway for pyrazine formation during thermal processing.

Data Presentation: Quantitative Occurrence and Sensory Impact

The significance of a specific pyrazine to a food's aroma depends on both its concentration and its odor threshold—the minimum concentration detectable by the human nose.

Quantitative Occurrence of Key Pyrazines

The concentration of pyrazines varies widely depending on the food matrix, precursor availability, and processing conditions like time and temperature.[11][13] Robusta coffee, for instance, generally contains higher concentrations of pyrazines than Arabica, contributing to its bolder, more "roasty" character.[14]

Table 1: Concentration of Key Pyrazines in Selected Roasted Foods

| Pyrazine Compound | Food Matrix | Typical Concentration Range (µg/kg) | Reference(s) |

|---|---|---|---|

| 2-Methylpyrazine | Roasted Coffee (Robusta) | 3,000 - 10,000+ | [14] |

| Roasted Coffee (Arabica) | 1,000 - 5,000 | [14] | |

| Turkish Coffee (Brew) | 467 - 793 (µg/L) | ||

| 2,5-Dimethylpyrazine | Roasted Peanuts | 760 - 4,126 | |

| Roasted Coffee (Robusta) | 1,500 - 7,000 | [14] | |

| Fermented Cocoa Beans | 1,990 - 15,480 | ||

| 2,6-Dimethylpyrazine | Roasted Coffee (Robusta) | 1,200 - 6,000 | [14] |

| Roasted Peanuts | Higher in small peanuts | ||

| 2-Ethyl-3,5-dimethylpyrazine | Roasted Peanuts | Potent odorant, high OAV | |

| Roasted Coffee | Roasted hazelnut aroma | ||

| Trimethylpyrazine | Roasted Peanuts | 262 | |

| Fermented Cocoa Beans | 15,010 - 81,390 | ||

| Tetramethylpyrazine | Fermented Cocoa Beans | 1,900 - 285,740 | [12] |

Note: OAV (Odor Activity Value) is the ratio of a compound's concentration to its odor threshold.

Sensory Descriptors and Odor Thresholds

Pyrazines are known for their potent aromas, with methoxypyrazines exhibiting some of the lowest odor thresholds known for any flavor compound.[15] 3-Isobutyl-2-methoxypyrazine, for example, is responsible for the characteristic green bell pepper aroma in some wines and vegetables and is detectable at parts-per-trillion levels.[16]

Table 2: Sensory Descriptors and Odor Thresholds of Common Pyrazines

| Pyrazine Compound | Common Sensory Descriptor(s) | Odor Threshold in Water (ng/L) | Reference(s) |

|---|---|---|---|

| 2-Methylpyrazine | Nutty, cocoa, roasted | 60,000,000 | [15] |

| 2,5-Dimethylpyrazine | Roasted, nutty, potato, coffee | 3,500,000 | [15] |

| 2-Ethyl-3,5-dimethylpyrazine | Earthy, potato, roasted | 40 | |

| 2,3,5-Trimethylpyrazine | Roasted, nutty, baked potato | 900,000 | [15] |

| Tetramethylpyrazine | Roasted, coffee, cocoa, nutty | 38,000 | [15] |

| 2-Methoxy-3-isopropylpyrazine | Earthy, pea, potato | 2 | [15][16] |

| 2-Methoxy-3-isobutylpyrazine | Green bell pepper | 2 | [15][16] |

| 2-Acetylpyrazine | Popcorn, roasted, nutty | 6,000 | [15] |

Experimental Protocols for Pyrazine Analysis

The analysis of volatile pyrazines from complex food matrices requires sensitive and robust analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used method.[17][18][19]

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that concentrates volatile analytes from the headspace above a sample onto a coated fiber.[17][20]

-

1. Materials and Equipment:

-

SPME Fiber: A 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended for its ability to adsorb a broad range of pyrazines.[6][17][21]

-

Sample Vials: 20 mL headspace vials with PTFE/silicone septa.

-

Heating and Agitation System: An autosampler with heating and agitation capabilities, or a heating block with a magnetic stirrer.

-

Sample: 1-5 g of finely ground or homogenized food sample (e.g., roasted coffee, cocoa powder).

-

-

2. Sample Preparation:

-

Weigh the homogenized sample directly into a 20 mL headspace vial.[6]

-

(Optional) Add a saturated NaCl solution to increase the ionic strength of the matrix and enhance the release of volatiles (the "salting-out" effect).[17]

-

(Optional) Add a known amount of a deuterated internal standard (e.g., [²H₆]-2-methyl-pyrazine) for accurate quantification.[20]

-

Immediately seal the vial.

-

-

3. Extraction Procedure:

-

Pre-incubation/Equilibration: Place the vial in the heating system and incubate at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 15-20 minutes) with agitation.[6][20] This allows the volatile pyrazines to partition from the sample into the headspace.

-

Extraction: Expose the conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30-50 minutes) at the same controlled temperature to allow analytes to adsorb onto the fiber coating.[17][20]

-

Desorption: After extraction, immediately retract the fiber and insert it into the hot injection port of the GC-MS system (e.g., 250°C) for thermal desorption (e.g., 3-5 minutes).[6][17]

-

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS separates the desorbed volatile compounds and provides both identification and quantification.

-

1. GC System and Column:

-

Gas Chromatograph: Agilent GC system or equivalent.

-

Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used for good separation of pyrazines.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

-

-

2. GC Conditions:

-

Injector Temperature: 250°C (in splitless mode for desorption).

-

Oven Temperature Program: A typical program is:

-

Initial temperature: 40°C, hold for 2-3 minutes.

-

Ramp 1: Increase to 150°C at a rate of 3-5°C/min.

-

Ramp 2: Increase to a final temperature of 240-250°C at a rate of 10°C/min.

-

Final hold: 5-10 minutes.[17]

-

-

-

3. MS Conditions:

-

Mass Spectrometer: Time-of-Flight (TOF) or Quadrupole mass analyzer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 250-280°C.[17]

-

Acquisition Mode: Full scan mode over a mass range of m/z 35-350 for identification of unknowns. For quantification of target pyrazines, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity.

-

Visualization of Experimental Workflow

The diagram below outlines the logical steps for the analysis of pyrazines in a food sample using HS-SPME-GC-MS.

Conclusion

Pyrazines are indispensable to the characteristic aromas of many thermally processed and fermented foods. Their formation via the Maillard reaction and microbial metabolism provides the signature roasted, nutty, and toasted notes that define products like coffee, cocoa, and peanuts. Understanding the pathways of their formation allows for the targeted control of flavor development during food processing. Furthermore, the robust analytical protocols detailed herein, particularly HS-SPME-GC-MS, provide the necessary tools for researchers to accurately quantify these potent aroma compounds, enabling precise flavor profiling, quality control, and the development of novel food products.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in the Chemistry of Strecker Degradation and Amadori Rearrangement: Implications to Aroma and Color Formation [jstage.jst.go.jp]

- 9. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chocolate Aroma: Factors, importance, and analysis — Science Of Chocolate [scienceofchocolate.com]

- 12. experts.umn.edu [experts.umn.edu]

- 13. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass Spectral Properties of 2-Methoxy-3-methylpyrazine-d3: An In-depth Technical Guide

This guide provides a detailed overview of the mass spectral properties of 2-Methoxy-3-methylpyrazine-d3, a deuterated isotopologue of the naturally occurring flavor compound 2-Methoxy-3-methylpyrazine. This document is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard or in other analytical applications.

Introduction